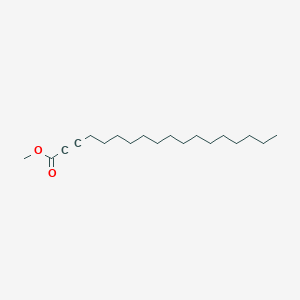
Methyl octadec-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadec-2-ynoate is an organic compound with the molecular formula C19H34O2 It is an ester derived from octadecynoic acid and methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl octadec-2-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecynoic acid with methanol in the presence of an acid catalyst. Another method includes the selective hydrogenation of methyl oct-2-ynoate at atmospheric pressure using quinoline-poisoned palladium as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use readily available starting materials and reagents to ensure cost-effectiveness and high yield. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl octadec-2-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Hydrogenation reactions can be performed using palladium catalysts to reduce the triple bond in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, keto derivatives, and halogenated compounds
Aplicaciones Científicas De Investigación
Methyl octadec-2-ynoate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl octadec-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s acetylenic bond allows it to participate in unique chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl octadec-9-ynoate: Another acetylenic fatty acid ester with similar chemical properties.
Methyl octadec-6,9-dien-12-ynoate: Contains additional double bonds, leading to different reactivity and applications.
Methyl (9E)-9-octadecen-12-ynoate: Similar structure but with a different position of the triple bond.
Uniqueness
Methyl octadec-2-ynoate is unique due to its specific acetylenic bond position, which influences its reactivity and potential applications. Its ability to undergo selective chemical reactions makes it a valuable compound in various research and industrial fields.
Propiedades
Número CAS |
67587-22-8 |
|---|---|
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
methyl octadec-2-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3 |
Clave InChI |
OAMBEYKOQJEPNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



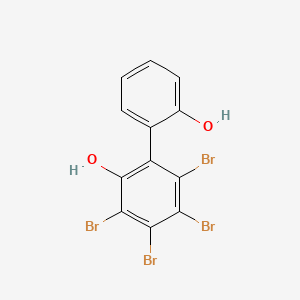
![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
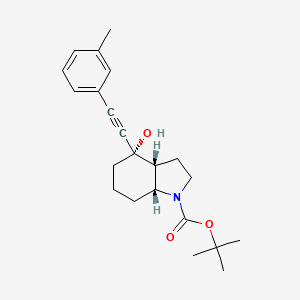
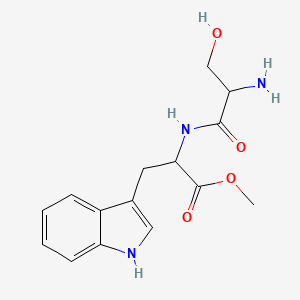
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

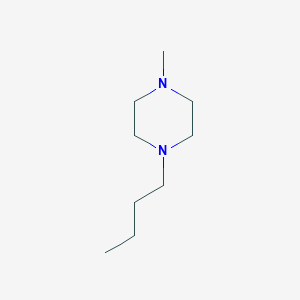

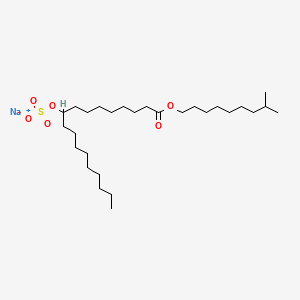
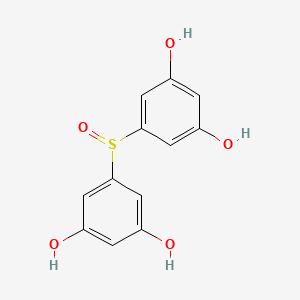
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

